molecular formula C16H20N2O2S B5743510 4-tert-butyl-N'-phenylbenzenesulfonohydrazide

4-tert-butyl-N'-phenylbenzenesulfonohydrazide

Cat. No.: B5743510
M. Wt: 304.4 g/mol
InChI Key: PXWHMRQEULOKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N’-phenylbenzenesulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides It is characterized by the presence of a tert-butyl group, a phenyl group, and a benzenesulfonohydrazide moiety

Properties

IUPAC Name

4-tert-butyl-N'-phenylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-16(2,3)13-9-11-15(12-10-13)21(19,20)18-17-14-7-5-4-6-8-14/h4-12,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWHMRQEULOKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N’-phenylbenzenesulfonohydrazide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with phenylhydrazine. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 4-tert-butyl-N’-phenylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N’-phenylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups such as amines.

    Substitution: The phenyl and tert-butyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-tert-butyl-N’-phenylbenzenesulfonohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl hydrazides and related compounds.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-phenylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and proteins. The sulfonohydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylbenzenesulfonic acid
  • N-tert-butylbenzenesulfonamide
  • 4-isopropylbenzenesulfonohydrazide

Uniqueness

4-tert-butyl-N’-phenylbenzenesulfonohydrazide is unique due to the presence of both a tert-butyl group and a phenyl group, which confer specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from other sulfonohydrazides and sulfonamides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.